molecular formula C22H45N3O B103664 9-Octadecenamide, N-(2-((2-aminoethyl)amino)ethyl)-, (9Z)- CAS No. 15566-80-0

9-Octadecenamide, N-(2-((2-aminoethyl)amino)ethyl)-, (9Z)-

Cat. No. B103664
CAS RN: 15566-80-0
M. Wt: 367.6 g/mol
InChI Key: FUJIFZPMNJHIDG-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Octadecenamide, N-(2-((2-aminoethyl)amino)ethyl)-, (9Z)- is a long-chain fatty acid amide that is commonly known as oleamide. This compound is naturally occurring in the human body and is known to have a wide range of biological effects. Oleamide has been the subject of extensive scientific research in recent years, with studies focusing on its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mechanism of Action

Oleamide is believed to act on a range of receptors in the brain and nervous system, including the cannabinoid receptors, GABA receptors, and serotonin receptors. The exact mechanism of action of oleamide is still not fully understood, but it is thought to involve the modulation of neurotransmitter release and the regulation of ion channels.
Biochemical and Physiological Effects:
Oleamide has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the promotion of cell survival and growth. In addition, oleamide has been shown to have anti-inflammatory, analgesic, and sedative effects, making it a promising candidate for the treatment of a range of medical conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of oleamide is its relatively low toxicity and high solubility, which makes it easy to work with in laboratory experiments. However, one of the main limitations of oleamide is its relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are many potential future directions for research on oleamide, including the study of its effects on various medical conditions, the development of new synthetic methods for the compound, and the investigation of its potential as a therapeutic agent in various fields. In addition, further research is needed to fully understand the mechanism of action of oleamide and its potential interactions with other compounds.

Synthesis Methods

Oleamide can be synthesized by reacting oleic acid with ammonia and ethanolamine. The reaction is typically carried out under reflux conditions, and the resulting product is purified by column chromatography. This method has been widely used in both academic and industrial settings and has been shown to be highly efficient and cost-effective.

Scientific Research Applications

Oleamide has been the subject of extensive scientific research in recent years, with studies focusing on its potential applications in various fields. One of the most promising areas of research is in the field of neuroscience, where oleamide has been shown to have a range of neuroprotective and neurotrophic effects. Other areas of research include the study of the compound's effects on sleep, pain, and inflammation.

properties

CAS RN

15566-80-0

Product Name

9-Octadecenamide, N-(2-((2-aminoethyl)amino)ethyl)-, (9Z)-

Molecular Formula

C22H45N3O

Molecular Weight

367.6 g/mol

IUPAC Name

(Z)-N-[2-(2-aminoethylamino)ethyl]octadec-9-enamide

InChI

InChI=1S/C22H45N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)25-21-20-24-19-18-23/h9-10,24H,2-8,11-21,23H2,1H3,(H,25,26)/b10-9-

InChI Key

FUJIFZPMNJHIDG-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCCNCCN

SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCNCCN

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCNCCN

Other CAS RN

15566-80-0

Pictograms

Corrosive; Irritant; Environmental Hazard

Origin of Product

United States

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